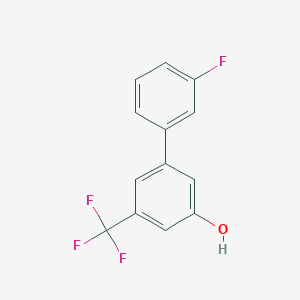

5-(3-Fluorophenyl)-3-trifluoromethylphenol

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4O/c14-11-3-1-2-8(5-11)9-4-10(13(15,16)17)7-12(18)6-9/h1-7,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZOFFWXIIQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673431 | |

| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214356-06-5 | |

| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Fluorophenyl)-3-trifluoromethylphenol may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorophenyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones and related derivatives.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Organic Synthesis

5-(3-Fluorophenyl)-3-trifluoromethylphenol serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's reactivity in electrophilic aromatic substitution reactions, making it an essential intermediate for synthesizing various derivatives.

Medicinal Chemistry

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. Studies have shown that this compound may possess:

- Antimicrobial Activity : Preliminary evaluations suggest potential efficacy against certain bacterial strains, indicating its use as a lead compound for developing new antibiotics.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, with mechanisms involving apoptosis induction and cell cycle disruption.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it relevant for drug discovery targeting metabolic pathways.

Material Science

In material science, this compound is explored for its potential in synthesizing fluorinated polymers and specialty chemicals. Its unique properties allow it to be incorporated into materials that require specific thermal and chemical resistance.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various fluorinated phenols, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a new antibiotic candidate.

Case Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation through mechanisms involving apoptosis. Further research is warranted to explore its full therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Fluoro-5-(trifluoromethyl)phenol

- Structure: A simpler derivative with -CF₃ at position 5 and -F at position 3 of the phenol ring.

- Key Differences :

5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol

- Structure : Pyridine-2-ol core with -CF₃ at position 6 and 3-fluorophenyl at position 4.

- Key Differences: Pyridine ring introduces nitrogen, altering hydrogen-bonding capacity and basicity compared to phenol. Predicted density (1.405 g/cm³) and boiling point (342.4°C) suggest higher thermal stability than the phenolic analog . Applications: Potential kinase inhibitor due to structural resemblance to known CHK1 inhibitors (e.g., AZD7762) .

5-(2-Chlorobenzyl)-3-trifluoromethylphenol

- Structure: -CF₃ at position 3 and 2-chlorobenzyl (-CH₂C₆H₄Cl) at position 5 of the phenol ring.

- Key Differences :

S-Alkyl 4-Amino-5-(5-(3-Fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiols

- Structure : Hybrid triazole-pyrazole system with a 3-fluorophenyl group.

- Key Differences: Nitrogen-rich heterocycles enhance hydrogen-bonding and metal-coordination capabilities. Demonstrated antifungal activity against Candida albicans (MIC ~12.5 µg/mL) via lanosterol 14α-demethylase inhibition . Applications: Antifungal drug candidates with improved selectivity over mammalian enzymes .

Biological Activity

5-(3-Fluorophenyl)-3-trifluoromethylphenol is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance lipophilicity and metabolic stability, thereby improving bioavailability.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

Mechanism of Action

The antimicrobial mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell lysis. This compound's ability to form reactive intermediates may also contribute to its efficacy against resistant strains.

Case Studies

-

Study on Antibacterial Efficacy

A study conducted by Tng et al. (2018) evaluated the antibacterial activity of various analogs of phenolic compounds, including this compound. The results demonstrated that this compound had a potent inhibitory effect on Staphylococcus aureus, with an MIC comparable to standard antibiotics like ciprofloxacin . -

Fluorination Effects on Pharmacokinetics

Recent research highlighted the impact of fluorination on the pharmacokinetic properties of nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of trifluoromethyl groups was found to prolong the metabolic half-life and enhance the overall therapeutic index of these compounds . This suggests that similar modifications in this compound could lead to improved clinical outcomes.

Research Findings

Recent advancements in drug design have focused on the incorporation of trifluoromethyl groups due to their ability to enhance biological activity. A study published in Molecules indicated that compounds with such modifications showed increased binding affinity to target proteins involved in inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.